molecular formula C10H12O4 B14433778 (1S,2R,3S,4R)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol CAS No. 76561-84-7

(1S,2R,3S,4R)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol

Cat. No.: B14433778
CAS No.: 76561-84-7
M. Wt: 196.20 g/mol
InChI Key: YRSSFXIBVODPKR-FIRGSJFUSA-N
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Description

(1S,2R,3S,4R)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol is a polyhydroxylated derivative of tetrahydronaphthalene This compound is characterized by the presence of four hydroxyl groups attached to a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,3S,4R)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol typically involves the reduction of naphthalene derivatives followed by hydroxylation. One common method involves the catalytic hydrogenation of naphthalene to form tetrahydronaphthalene, which is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes starting from readily available naphthalene. The process includes catalytic hydrogenation, followed by selective hydroxylation. The reaction conditions are optimized to achieve high yield and purity, often involving the use of catalysts and specific solvents to control the reaction environment .

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3S,4R)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1S,2R,3S,4R)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S,2R,3S,4R)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The compound’s stereochemistry is essential for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R,3S,4R)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol is unique due to its specific tetrahydronaphthalene backbone and the spatial arrangement of its hydroxyl groups. This configuration imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

CAS No.

76561-84-7

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

(1S,2R,3S,4R)-1,2,3,4-tetrahydronaphthalene-1,2,3,4-tetrol

InChI

InChI=1S/C10H12O4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,7-14H/t7-,8+,9+,10-

InChI Key

YRSSFXIBVODPKR-FIRGSJFUSA-N

Isomeric SMILES

C1=CC=C2[C@@H]([C@H]([C@H]([C@@H](C2=C1)O)O)O)O

Canonical SMILES

C1=CC=C2C(C(C(C(C2=C1)O)O)O)O

Origin of Product

United States

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